
1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl-
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Description
1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- is a useful research compound. Its molecular formula is C18H15ClN2O4 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
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Biological Activity
1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C18H15ClN2O4
- Molecular Weight : 358.8 g/mol
- CAS Number : 339016-30-7
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have indicated that indole derivatives possess significant anticancer properties. Specifically, compounds similar to 1H-Indole-3-acetic acid have been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of anti-apoptotic proteins and modulation of apoptotic pathways .
- Antimicrobial Properties : Indole derivatives are also noted for their antimicrobial effects, which can be attributed to their ability to disrupt microbial cell membranes and inhibit DNA replication .
The biological activity of 1H-Indole-3-acetic acid can be attributed to several mechanisms:
- Apoptosis Induction : The compound enhances apoptotic processes by regulating proteins involved in the apoptosis pathway, including caspases and Bcl-2 family proteins .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, preventing further proliferation .
- Inhibition of Tumor Growth : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, indicating potential as a therapeutic agent against tumors .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
1H-Indole-3-acetic acid | HCT 116 | 6.76 | Apoptosis induction |
Similar Indole Derivative | A549 | 193.93 | Cell cycle arrest |
Another Indole Compound | HT-29 | 208.58 | Inhibition of anti-apoptotic proteins |
Notable Research Findings
A study published in Nature demonstrated that indole-containing compounds possess a wide range of bioactivities, including anticancer effects against colorectal carcinoma with notable potency . Another investigation highlighted the synthesis of α-cyano indolylchalcones, which showed promising results against various human cancer cell lines, reinforcing the therapeutic potential of indole derivatives .
Properties
CAS No. |
59823-60-8 |
---|---|
Molecular Formula |
C18H15ClN2O4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-[1-(6-chloropyridine-3-carbonyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H15ClN2O4/c1-10-13(8-17(22)23)14-7-12(25-2)4-5-15(14)21(10)18(24)11-3-6-16(19)20-9-11/h3-7,9H,8H2,1-2H3,(H,22,23) |
InChI Key |
HMOWXOYTKJAOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CN=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
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